Balanced Lipophilicity (XlogP = 1.1) Sited Within the Optimal Drug-Like Range, Differentiated from Lower and Higher Alkyl Homologs
The target compound possesses a calculated XlogP of 1.1 , which falls within the widely accepted drug-like lipophilicity window of LogP 1–3 associated with favorable permeability, solubility, and metabolic stability. In contrast, the 2-ethyl analog (CAS 1708380-12-4, MW 176.22) carries one fewer methylene unit, yielding an estimated XlogP of ~0.6–0.8—potentially reducing membrane permeability—while the 2-isobutyl analog (CAS 1710847-10-1, MW 204.27) with one additional methylene is estimated at XlogP ~1.5–1.7, increasing the risk of CYP450-mediated metabolism and reduced solubility. The isopropyl group thus occupies the intermediate sweet spot within the alkyl series.
| Evidence Dimension | Computed lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 1.1 (experimentally derived calculation, Chem960) |
| Comparator Or Baseline | 2-Ethyl analog: estimated XlogP ~0.6–0.8; 2-Isobutyl analog: estimated XlogP ~1.5–1.7 |
| Quantified Difference | ΔXlogP ≈ +0.3–0.5 vs. ethyl; ΔXlogP ≈ −0.4–0.6 vs. isobutyl |
| Conditions | Calculated using XlogP algorithm; values from Chem960 compound database |
Why This Matters
Procuring the isopropyl analog provides a pre-optimized lipophilicity starting point, eliminating the need to synthesize both lower and higher alkyl variants to find the permeability/solubility balance.
